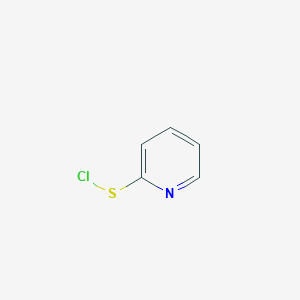

pyridin-2-yl sulfenyl chloride

Description

BenchChem offers high-quality pyridin-2-yl sulfenyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pyridin-2-yl sulfenyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59089-57-5 |

|---|---|

Molecular Formula |

C5H4ClNS |

Molecular Weight |

145.61 g/mol |

IUPAC Name |

pyridin-2-yl thiohypochlorite |

InChI |

InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |

InChI Key |

LPSGLVVLTUUMIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SCl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of pyridin-2-yl sulfenyl chloride from 2-mercaptopyridine

An In-Depth Technical Guide for Research & Development

Executive Summary

Pyridin-2-yl sulfenyl chloride (2-pyridinesulfenyl chloride, Py-SCl ) is a highly reactive electrophilic sulfur species used primarily for the introduction of the thiopyridyl moiety into nucleophilic substrates (e.g., indoles, alkenes, thiols).[1][2][3] Unlike its oxidized counterpart, pyridine-2-sulfonyl chloride (

This guide details the in situ generation of Py-SCl from 2,2'-dipyridyl disulfide.[1] This method is superior to direct chlorination of 2-mercaptopyridine because it avoids over-oxidation and allows for precise stoichiometric control, preventing the formation of polychlorinated byproducts.

Part 1: Critical Technical Distinctions

Before commencing synthesis, researchers must distinguish between three chemically distinct species often confused in literature databases due to nomenclature similarities.

| Compound | Formula | Oxidation State (S) | Stability | Primary Use |

| Pyridin-2-yl sulfenyl chloride | Py-SCl | +2 | Low (Use in situ) | Electrophilic sulfenylation |

| Pyridine-2-sulfonyl chloride | +6 | Low (Solid/Oil) | Sulfonylation / Sulfonamide synthesis | |

| 3-Nitro-2-pyridinesulfenyl chloride | +2 | High (Stable Solid) | Cysteine protection (Peptide chem) |

Warning: Attempting to store Py-SCl for extended periods (>24 hours) even at -20°C often leads to degradation. The protocols below are designed for immediate consumption of the generated reagent.

Part 2: Mechanistic Pathway

The synthesis relies on the oxidative cleavage of the disulfide bond in 2,2'-dipyridyl disulfide using a chlorinating agent. Sulfuryl chloride (

Reaction Scheme:

Mechanism Visualization

Caption: Oxidative cleavage of 2,2'-dipyridyl disulfide via sulfuryl chloride to generate Py-SCl.

Part 3: Experimental Protocol

Protocol A: Generation from 2,2'-Dipyridyl Disulfide (Recommended)

This route guarantees a 1:1 stoichiometry of sulfur to chlorine, minimizing over-chlorination.

Reagents:

-

2,2'-Dipyridyl disulfide (CAS: 2127-03-9)[3]

-

Sulfuryl chloride (

) (CAS: 7791-25-5) - Must be distilled if yellow/impure. -

Dichloromethane (DCM), anhydrous.[4]

-

Inert gas (Nitrogen or Argon).[4]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel (or a septum for syringe addition).

-

Substrate Preparation: Charge the flask with 2,2'-dipyridyl disulfide (1.0 eq, e.g., 2.20 g, 10 mmol). Add anhydrous DCM (40 mL, 0.25 M) to dissolve the solid. The solution will be colorless to pale yellow.

-

Cooling: Cool the reaction mixture to -10°C using an ice/salt bath.

-

Chlorination:

-

Prepare a solution of sulfuryl chloride (1.0 eq, 10 mmol, ~0.81 mL) in anhydrous DCM (10 mL).

-

Add the

solution dropwise over 15 minutes. -

Observation: The solution will turn a distinct yellow/orange color, indicating the formation of the sulfenyl chloride.

gas will evolve; ensure proper venting through a bubbler.

-

-

Completion: Stir at -10°C for 15 minutes, then warm to 0°C for 30 minutes.

-

Utilization: The resulting solution contains ~20 mmol of Py-SCl. Do not work up. Use this solution directly for the subsequent nucleophilic trapping step (e.g., addition of an alkene, indole, or thiol).

Protocol B: Generation from 2-Mercaptopyridine (Alternative)

Use this only if the disulfide is unavailable. It requires 2 equivalents of oxidant (one to form disulfide, one to cleave it) or careful control of chlorine gas.

-

Dissolve 2-mercaptopyridine (20 mmol) in anhydrous DCM.

-

Cool to 0°C .

-

Slowly bubble Chlorine gas (

) or add Sulfuryl Chloride (10 mmol initially to form disulfide, then another 10 mmol to cleave).-

Note: This method is prone to over-chlorination on the pyridine ring nitrogen if temperature is not strictly controlled. Route A is significantly more reliable.

-

Part 4: Handling & Stability Data[4]

The instability of Py-SCl necessitates rigorous exclusion of moisture.[4] Hydrolysis yields Pyridine-2-sulfenic acid (unstable)

Stability Profile:

| Solvent | Temperature | Half-Life ( | Observation |

| DCM (Anhydrous) | -20°C | > 48 Hours | Stable solution. |

| DCM (Anhydrous) | 25°C | ~6-12 Hours | Gradual darkening (decomposition). |

| DCM (Wet) | Any | < 10 Minutes | Rapid hydrolysis to white precipitate. |

| Neat (Isolated) | 25°C | < 1 Hour | Violent decomposition possible. |

Storage Recommendation: If isolation is absolutely necessary, remove solvent under high vacuum at < 0°C to obtain a yellow solid. Store under Argon at -80°C. However, in situ use is the industry standard.

Part 5: Applications & Workflow

Py-SCl is a versatile "S-Py" transfer reagent.

-

Sulfenylation of Indoles: Reacts at the C3 position of indoles to form 3-(pyridin-2-ylthio)indoles.

-

Alkene Addition: Adds across double bonds (AdE mechanism) to form

-chloro sulfides. -

Thiol Activation: Reacts with R-SH to form unsymmetrical disulfides (R-S-S-Py), which are activated for further disulfide exchange (similar to the Npys protecting group strategy).

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and application of Py-SCl.

References

- Review of Sulfenyl Chlorides: Drabowicz, J., et al. "Synthesis of Sulfenyl Halides and Sulfenamides." Comprehensive Organic Synthesis, Vol 6.

-

Disulfide Cleavage Method: Barton, D. H. R., et al. "The synthesis of sulfenyl chlorides from disulfides." Tetrahedron Letters, 1985.

-

Npys-Cl Stability Comparison: Matsueda, R., et al. "3-Nitro-2-pyridinesulfenyl chloride (NpysCl): Synthesis and Stability."[5] Int. J. Pept.[6][7] Protein Res., 1993.[6]

- Reaction with Indoles: Atkinson, J. G., et al.

-

General Properties of 2-Mercaptopyridine: "2-Mercaptopyridine." Wikipedia.

Sources

- 1. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2'-Dipyridyldisulfide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pyridin-2-yl Sulfenyl Chloride: Synthesis, Reactivity, and Applications

The following is an in-depth technical guide on Pyridin-2-yl Sulfenyl Chloride.

Executive Summary & Critical Distinction

Warning: Identity Confusion

Researchers frequently conflate Pyridin-2-yl Sulfenyl Chloride (

-

Sulfenyl Chloride (

): Highly reactive, electrophilic sulfur species, typically unstable and generated in situ. Used for electrophilic additions and heterocycle synthesis. -

Sulfonyl Chloride (

): Stable, commercially available reagent (CAS 66715-65-9) used for sulfonylation (forming sulfonamides).

This guide focuses exclusively on the Sulfenyl Chloride (

Chemical Identity & Structural Properties

Pyridin-2-yl sulfenyl chloride features a sulfur atom bonded to the C2 position of a pyridine ring and a chlorine atom. Its reactivity is dominated by the polarization of the S-Cl bond, making the sulfur atom highly electrophilic.

Structural Characterization

| Property | Description |

| Chemical Structure | Pyridine ring substituted at C2 with a chlorosulfanyl group (-SCl). |

| Molecular Formula | |

| Molecular Weight | 145.61 g/mol |

| Electronic State | The pyridine nitrogen lone pair provides weak intramolecular stabilization to the electrophilic sulfur (S···N interaction), distinguishing it from phenyl sulfenyl chloride. |

| Physical State | Unstable yellow/orange solid or oil. Highly hygroscopic. |

| Stability Profile | Low. Prone to hydrolysis (forming disulfide and thiosulfonate) and thermal decomposition. Typically generated in situ. |

| Stabilized Variant | 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) (CAS 68206-45-1).[1][2] The nitro group stabilizes the S-Cl bond, allowing isolation as a stable yellow solid (MP ~205°C dec). |

Synthesis & Preparation Protocols

Due to its instability, Pyridin-2-yl sulfenyl chloride is best generated immediately prior to use. The standard industrial and laboratory method involves the chlorinolysis of 2,2'-dipyridyl disulfide.

Protocol: In Situ Generation from Disulfide

Reagents:

-

Precursor: 2,2'-Dipyridyl disulfide (CAS 2127-03-9).

-

Chlorinating Agent: Sulfuryl chloride (

) or Chlorine gas ( -

Solvent: Anhydrous Dichloromethane (

) or Carbon Tetrachloride (

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with 2,2'-dipyridyl disulfide (1.0 equiv) and anhydrous

(0.1 M concentration). -

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Higher temperatures promote decomposition.

-

Chlorination:

-

Option A (

): Add sulfuryl chloride (1.0 equiv) dropwise over 15 minutes. -

Option B (

): Bubble dry chlorine gas through the solution until a persistent yellow/orange color is observed (approx. 1.0 equiv).[3]

-

-

Reaction: Stir at 0°C for 15–30 minutes. The solution now contains 2.0 equivalents of Pyridin-2-yl sulfenyl chloride.

-

Usage: Use this solution immediately for subsequent nucleophilic trapping or alkene addition steps.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the generation of Pyridin-2-yl sulfenyl chloride via chlorinolysis.

Reactivity Profile & Mechanisms

The utility of Pyridin-2-yl sulfenyl chloride lies in its "soft" electrophilicity. It reacts distinctively with alkenes and nucleophiles.

Electrophilic Addition to Alkenes ( )

Unlike simple chlorination, the reaction with alkenes proceeds via a bridged Episulfonium Ion intermediate. This mechanism ensures high stereocontrol (typically anti-addition).

-

Regioselectivity: Follows Markovnikov trends; the chloride attacks the more substituted carbon of the episulfonium ring.[4]

-

Stereoselectivity: Strictly trans (anti) addition.

Mechanism Visualization

Figure 2: Mechanism of electrophilic sulfenylation of alkenes via the episulfonium ion.

Applications in Drug Discovery

Heterocycle Synthesis

The

Peptide Chemistry: The Npys Group

While the parent Py-SCl is unstable, its 3-nitro derivative, Npys-Cl , is a cornerstone in peptide synthesis.[5]

-

Function: Protects cysteine thiols as a mixed disulfide (

). -

Activation: The Npys group activates the sulfur for subsequent disulfide bond formation with a second thiol, enabling the controlled synthesis of cyclic peptides (e.g., oxytocin analogs).

-

Advantage: The Npys group is stable to TFA (acidolysis) but highly reactive toward free thiols, allowing orthogonal protection strategies.

Handling & Safety Protocols

Safety Data (GHS Classification):

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Respiratory Irritant: Avoid inhalation of dust or vapors.

Storage & Stability:

-

Parent (

): Do not store. Generate in situ. If isolation is attempted, store under Argon at -20°C; expect degradation within hours/days. -

Derivative (Npys-Cl): Store at +2°C to +8°C in a desiccator. Stable for months if kept dry.

Disposal:

Quench excess sulfenyl chloride with aqueous sodium bisulfite (

References

-

Synthesis from Disulfide: BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from .

-

Peptide Applications (Npys): Matsueda, R., et al. "Compatibility of the S-(3-nitro-2-pyridinesulfenyl) protecting group with DCC/HOBt coupling chemistry."[6][7] Peptide Research, 1992.[6]

-

Physical Properties (Npys-Cl): Sigma-Aldrich.[7] Product Specification: 3-Nitro-2-pyridinesulfenyl chloride. Retrieved from .

-

Reaction Mechanisms: Master Organic Chemistry. Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Retrieved from .

-

Structural Data: PubChem. Pyridine-2-sulfonyl Chloride (Related Compound Data). CID 3787675. Retrieved from .

Sources

- 1. 3-Nitro-2-pyridinesulfenyl chloride | CAS 68206-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitro-2-pyridinesulfenyl chloride 95 68206-45-1 [sigmaaldrich.com]

- 7. 3-ニトロ-2-ピリジンスルフェニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

Pyridine-2-Sulfonyl Chloride (CAS 66715-65-9): A Comprehensive Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

Pyridine-2-sulfonyl chloride (CAS 66715-65-9) is a highly reactive, versatile electrophile utilized extensively in organic synthesis and medicinal chemistry. As an aromatic sulfonyl chloride derived from pyridine, it serves as a critical building block for synthesizing sulfonamides, sulfonate esters, and complex heterocyclic scaffolds[1]. In modern drug development, it is most notably recognized as a key intermediate and tracked impurity in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB)[2], as well as a precursor for Hypoxia-inducible factor-1 (HIF-1) pathway inhibitors[3].

Due to the inherent instability of the sulfonyl chloride moiety adjacent to the pyridine nitrogen, handling this compound requires strict adherence to temperature-controlled protocols and anhydrous conditions[4]. This whitepaper provides a deep-dive into its physicochemical properties, validated synthetic methodologies, stabilization strategies, and supplier landscape.

Physicochemical Profiling & Structural Dynamics

Pyridine-2-sulfonyl chloride typically presents as a colorless to pale yellow viscous liquid or crystalline solid with a highly pungent odor[1]. The proximity of the electron-withdrawing sulfonyl chloride group to the electronegative pyridine nitrogen creates a highly electrophilic sulfur center. This structural dynamic facilitates rapid nucleophilic substitution but also renders the molecule highly susceptible to hydrolysis in the presence of ambient moisture.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Pyridine-2-sulfonyl chloride |

| CAS Number | 66715-65-9 |

| Alternative CAS | 111480-84-3 (Hydrochloride salt)[5] |

| Molecular Formula | C5H4ClNO2S[6] |

| Molecular Weight | 177.61 g/mol [2] |

| Density | 1.489 g/cm³[6] |

| Boiling Point | 284.16°C at 760 mmHg[6] |

| Flash Point | 125.65°C[6] |

| Vapor Pressure | 0.005 mmHg at 25°C[6] |

| Storage Temperature | -20°C (Moisture sensitive / Argon atmosphere)[2] |

Note: The hydrochloride salt (CAS 111480-84-3) is frequently utilized in analytical chemistry and exhibits slightly different solubility profiles, though it yields the same reactive species in basic media[5].

Synthetic Methodologies & Experimental Protocols

The direct C-H sulfonation of pyridine is thermodynamically unfavorable. Therefore, the synthesis of pyridine-2-sulfonyl chloride relies on multi-step pathways, primarily utilizing 2-mercaptopyridine, 2,2'-dipyridyl disulfide, or sodium pyridine-2-sulfinate as starting materials[4].

Protocol: Oxidative Chlorination of 2-Mercaptopyridine

This protocol relies on the oxidation of the thiol group to a sulfonyl chloride using sodium hypochlorite. The causality of the strict thermal control is critical: the resulting sulfonyl chloride is highly prone to hydrolysis back into pyridine-2-sulfonic acid. Keeping the reaction near 0°C kinetically suppresses this side reaction[4].

Reagents:

-

2-Mercaptopyridine or 2,2'-dipyridyl disulfide (1.0 eq)

-

Aqueous Sodium Hypochlorite (10-15% active Cl, 15-20 mmol)[4]

-

Concentrated HCl (for acidification)

-

Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology:

-

Preparation: Suspend 2-mercaptopyridine in a mixture of water and concentrated HCl. Cool the reaction vessel in an ice-salt bath to achieve an internal temperature of 0°C.

-

Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution dropwise via an addition funnel with vigorous mechanical stirring.

-

Critical Parameter: The internal temperature must not exceed 10°C during addition to prevent the premature hydrolysis of the forming sulfonyl chloride[4].

-

-

Maturation: Once addition is complete, maintain the reaction mixture at 0°C for exactly 1 hour to ensure complete conversion[4].

-

Quenching & Extraction: Add cold distilled water (10 mL) to the mixture. Immediately extract the aqueous layer with cold dichloromethane (3 x 20 mL)[4].

-

Purification: Wash the combined organic phases with cold brine, dry over anhydrous magnesium sulfate (

), and concentrate in vacuo at a low temperature to yield a yellowish viscous liquid[4]. Use immediately or store at -20°C under an inert atmosphere[2].

Protocol: Chlorination of Sodium Pyridine-2-sulfinate

For smaller scale or milder conditions, sodium pyridine-2-sulfinate can be reacted with N-chlorosuccinimide (NCS) in dichloromethane. The reaction typically reaches completion within 1 hour at room temperature, after which the mixture is filtered through a Celite plug to remove succinimide byproducts, yielding a crude sulfonyl chloride solution ready for immediate downstream sulfonamidation[7].

Stability Workarounds: The TCP Ester Strategy

Because pyridine-2-sulfonyl chloride degrades rapidly at room temperature, researchers often convert it into a bench-stable surrogate. According to literature from the American Chemical Society (ACS), reacting the unstable sulfonyl chloride with 2,4,6-trichlorophenyl chlorosulfate (TCPC) yields a TCP pyridine-2-sulfonate ester[8].

Mechanistic Advantage: The TCP ester acts as a highly reactive electrophile—more reactive than standard phenyl sulfonates—yet it can be stored at room temperature for months without decomposition. It can be isolated via silica gel flash chromatography and subsequently reacted with amines under vigorous conditions to form the desired sulfonamides[8].

Applications in Drug Development

Vonoprazan API Synthesis

Pyridine-2-sulfonyl chloride is a pivotal reagent in the synthesis of Vonoprazan Fumarate. During the final stages of API manufacturing, it is reacted with the amine precursor to form the sulfonamide linkage. Consequently, unreacted pyridine-2-sulfonyl chloride is strictly monitored as an impurity (e.g., Vonoprazan Impurity 42) in Quality Control (QC) applications to comply with USP/EP pharmacopeial standards[1][2][9].

HIF-1 Pathway Inhibitors

In oncology research, heteroarylsulfonamides derived from pyridine-2-sulfonyl chloride have been synthesized to inhibit Hypoxia-inducible factor-1 (HIF-1) transcription. The mechanism of action involves the disruption of the interaction between the HIF-1

Transition-Metal-Free Amination

Recent advances demonstrate that pyridine-2-sulfonyl chloride can undergo transition-metal-free amination using magnesium amides (

Visualizing the Synthetic Workflow

The following diagram illustrates the upstream synthesis of pyridine-2-sulfonyl chloride, its stabilization pathway, and its downstream pharmaceutical applications.

Caption: Synthetic routes to Pyridine-2-sulfonyl chloride and its downstream pharmaceutical applications.

Global Supplier Landscape & Sourcing Strategy

Due to its instability and classification as a Dangerous Good for transport[11], sourcing pyridine-2-sulfonyl chloride requires careful vendor selection. It is typically shipped on blue ice and must be stored at -20°C upon arrival[2].

-

LGC Standards: Provides technical grade neat formats (TRC-P991550) and specific Vonoprazan impurity reference materials for analytical method validation[2].

-

Santa Cruz Biotechnology (SCBT): Supplies the biochemical for proteomics research, noting strict shipping requirements due to its reactivity[11].

-

CymitQuimica: Offers various purities (up to 90%+) and specifically lists it as "Vonoprazan Impurity 42" for pharmaceutical QC[1].

-

Axios Research: Provides fully characterized reference standards compliant with regulatory guidelines for API traceability[9].

References

- US9381260B2 - Hypoxia inducible factor-1 pathway inhibitors and uses as anticancer and imaging agents. Google Patents.

-

pyridine-2-sulfonyl chloride - CAS - 66715-65-9 - Axios Research. Axios Research. Available at: [Link]

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. ACS Publications. Available at:[Link]

-

NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. 2-Pyridinesulfonyl Chloride, Technical Grade [lgcstandards.com]

- 3. US9381260B2 - Hypoxia inducible factor-1 pathway inhibitors and uses as anticancer and imaging agents - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy Pyridine-2-sulfonyl chloride hydrochloride | 111480-84-3 [smolecule.com]

- 6. Pyridine-2-sulfonyl chloride | 66715-65-9 [chemnet.com]

- 7. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pyridine-2-sulfonyl chloride - CAS - 66715-65-9 | Axios Research [axios-research.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pyridinesulfonyl Chloride | CAS 66715-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Reactivity and Mechanism of Pyridin-2-yl Sulfenyl Chloride

This guide details the reactivity, mechanism, and practical handling of pyridin-2-yl sulfenyl chloride (

Executive Summary

Pyridin-2-yl sulfenyl chloride (

While standard sulfenyl chlorides add to alkenes to form

Chemical Identity & Stability Profile[1][2]

| Property | Description |

| Structure | Pyridine ring substituted at C2 with a chlorosulfanyl group (-SCl).[1] |

| Stability | Unstable. Prone to dimerization and hydrolysis. Rarely isolated. |

| Storage | Not recommended. Generate in situ and use immediately. |

| Active Species | Pyridin-2-yl sulfenium cation equivalent ( |

| Precursor | 2,2'-Dipyridyl disulfide ( |

The Stability Challenge

Unlike 3-nitro-2-pyridinesulfenyl chloride (NpysCl), which is a stable solid used in peptide chemistry, the unsubstituted

Synthesis & Preparation Protocol

Due to instability,

Protocol: In Situ Generation of PySCl

Reagents:

-

2,2'-Dipyridyl disulfide (1.0 equiv)

-

Sulfuryl chloride (

) (1.0 equiv) OR Chlorine gas ( -

Solvent: Anhydrous

(DCM) or

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with

or Ar. -

Dissolution: Dissolve 2,2'-dipyridyl disulfide in anhydrous DCM (0.1 M concentration).

-

Activation: Cool the solution to -20°C to 0°C .

-

Chlorination: Add

dropwise over 10 minutes.-

Observation: The solution will turn from colorless/pale to a distinct yellow/orange color, indicating

formation.

-

-

Usage: Stir for 15–30 minutes at 0°C. Do not isolate. Add the nucleophile (alkene, enol ether, or ketone) directly to this solution.

Expert Insight:

is preferred overgas for stoichiometry control. Excess can lead to over-chlorination of the pyridine ring or sulfur oxidation.

Mechanistic Features: The "Pyridyl Effect"

The defining feature of

Comparison of Pathways

-

Phenyl Sulfenyl Chloride (

): Adds to alkene -

Pyridin-2-yl Sulfenyl Chloride (

): Adds to alkene

Mechanism Diagram (Graphviz)

Figure 1: Divergent mechanistic pathways. The green path highlights the dominant "Pyridyl Effect" leading to fused heterocycles.

Reactivity Profile & Applications

Reaction with Alkenes (Annulation)

When

-

Stereochemistry: Trans-addition (anti-addition). The nitrogen attacks the face opposite to the sulfur bridge.

-

Regiochemistry: For unsymmetrical alkenes, the sulfur attaches to the less substituted carbon (anti-Markovnikov-like steric control) or the position allowing the most stable carbocation for the nitrogen to attack.

Reaction with Active Methylenes & Ketones

reacts with ketones (via their enol forms) or silyl enol ethers.-

Mechanism: Electrophilic sulfenylation of the

-carbon. -

Product:

-(Pyridin-2-ylthio) ketones. -

Follow-up: These intermediates can often be cyclized under acidic conditions or heat to form indolizine derivatives or thiazolo-fused systems, depending on the specific substituents.

Reaction with Alkynes

Similar to alkenes, alkynes react to form fused salts, but the resulting product contains a double bond in the thiazole ring (thiazolo[3,2-a]pyridinium).

-

Note: This reaction often requires strict stoichiometry to prevent double addition or polymerization.

Experimental Data Summary

| Substrate Class | Reaction Partner | Primary Product | Mechanism Type |

| Alkene | Cyclohexene | Hexahydro-thiazolo[3,2-a]pyridinium chloride | AdE (Electrophilic Addition) + Cyclization |

| Enol Ether | Vinyl Ethyl Ether | 3-Ethoxy-2,3-dihydrothiazolo[3,2-a]pyridinium | Regioselective Annulation |

| Ketone | Acetophenone | ||

| Disulfide | PySCl (Reagent) | Oxidative Chlorinolysis |

References

-

Synthesis and Stability of Pyridine-sulfenyl Chlorides

- Source: BenchChem & ChemicalBook Technical D

- Context: Protocols for in situ generation

-

Regioselective Reactions of Pyridine-2-sulfenyl Halides

- Title: Regioselective Reactions of Pyridine-2-sulfenyl Bromide with Vinyl and Allyl Ethers

- Source: ResearchGate / Russian Journal of Organic Chemistry

- Context: Detailed mechanism of thiazolopyridinium form

-

Thiazolopyridinium Salts Synthesis

-

Electrophilic Sulfenyl

- Title: Direct Synthesis of -Sulfenyl

- Source: Journal of Organic Chemistry

- Context: General reactivity of sulfenyl chlorides with enol

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new thiazolo[3,2-a]pyridines and related heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SULFENYL HALIDES IN THE SYNTHESIS OF HETEROCYCLES. 4. HETEROCYCLIZATION IN REACTIONS OF ALKENES WITH SULFENYLATING REAGENTS BASED ON DI(2-PYRIDYL) DISULFIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. Thiazolopyridinium salts. Part I. Synthesis of some thiazolo[3,2-a]-pyridinium salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

pyridin-2-yl sulfenyl chloride molecular weight and formula

Pyridin-2-yl Sulfenyl Chloride and Its Derivatives: Molecular Properties, Synthesis, and Applications in Drug Development

Executive Summary

The precise construction of disulfide bridges is a critical bottleneck in the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and complex biotherapeutics. Pyridin-2-yl sulfenyl chloride and its highly optimized derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), serve as premier thiol-activating agents in modern peptide chemistry[1]. By facilitating directed, chemoselective thiol-disulfide exchange, these reagents eliminate the unpredictability of spontaneous oxidation, enabling researchers to engineer complex molecular architectures with high fidelity. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols for utilizing these sulfenyl chlorides in drug development workflows.

Physicochemical Profiling: Molecular Weight & Formula

While the base compound, pyridin-2-yl sulfenyl chloride, is effective, the introduction of a nitro group at the 3-position of the pyridine ring (Npys-Cl) fundamentally alters the molecule's reactivity profile[1].

Table 1: Quantitative Comparison of Pyridin-2-yl Sulfenyl Chlorides

| Property | Pyridin-2-yl Sulfenyl Chloride | 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl) |

| CAS Number | 59089-57-5[2] | 68206-45-1 |

| Molecular Formula | C₅H₄ClNS[2] | C₅H₃ClN₂O₂S |

| Molecular Weight | 145.61 g/mol [2] | 190.61 g/mol |

| Appearance | Yellowish oil/liquid | Yellow to orange crystalline powder |

| Electrophilicity | Moderate | High (Enhanced by NO₂ group) |

| Leaving Group Stability | Good (2-pyridinethiol) | Excellent (3-nitro-2-pyridinethiol) |

Causality of Structural Modification: The electron-withdrawing nature of the nitro group in Npys-Cl serves a dual purpose. First, it increases the electrophilicity of the sulfur atom, making it highly reactive toward nucleophilic attack by free thiols. Second, upon thiol-disulfide exchange, it stabilizes the resulting 3-nitro-2-pyridinethiol leaving group. This thermodynamic driving force ensures that the reaction proceeds rapidly and irreversibly toward the desired mixed disulfide[1].

Mechanistic Insights: Thiol-Disulfide Exchange

The utility of Npys-Cl lies in its ability to act as a highly selective electrophile. When introduced to a peptide containing a free cysteine side chain, Npys-Cl reacts instantly to form an activated Cys(Npys) mixed disulfide intermediate. This intermediate is stable under acidic and neutral conditions but remains highly primed for nucleophilic attack by a second, unprotected thiol. Upon introduction of the target thiol, a clean exchange occurs, forming the final disulfide bond and releasing the chromogenic 3-nitro-2-pyridinethiol byproduct[1].

Mechanism of Thiol Activation and Disulfide Bond Formation via Npys-Cl.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding to the next.

Protocol A: Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)

Objective: Generate highly pure Npys-Cl from its stable disulfide precursor.

-

Preparation: Dissolve 1.0 equivalent of 2,2'-dithiobis(3-nitropyridine) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: Low temperatures prevent the thermal decomposition of the highly reactive sulfenyl chloride product.

-

Activation: Add 1.2 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise over 10 minutes. Causality: SO₂Cl₂ is utilized instead of Cl₂ gas because it allows for precise stoichiometric control, preventing over-oxidation to the sulfonyl chloride[1].

-

Isolation: Stir for 30 minutes, then remove the solvent and excess SO₂Cl₂ under reduced pressure.

-

Validation Step: Analyze the resulting yellow powder via melting point apparatus. A sharp melting point at 205 °C (dec.) confirms the successful synthesis and purity of Npys-Cl.

Protocol B: Solid-Phase Activation of Cysteine Thiols

Objective: Convert a resin-bound Cys-SH to the activated Cys(Npys) intermediate.

-

Swelling: Swell the peptide-resin containing a free Cys residue in a 1:1 mixture of DMF/CH₂Cl₂ for 30 minutes.

-

Coupling: Add a solution of Npys-Cl (3.0 equivalents relative to resin loading) dissolved in CH₂Cl₂. Causality: A 3-fold excess drives the reaction to absolute completion, preventing the formation of symmetrical peptide dimers.

-

Agitation: Shake the suspension at room temperature for 2 hours.

-

Washing: Drain the reactor and wash the resin sequentially with CH₂Cl₂ (5x) and DMF (5x). Causality: Rigorous washing removes all unreacted Npys-Cl, which would otherwise indiscriminately cross-react with the target thiol in the next step.

-

Validation Step (Ellman's Test): Cleave a micro-aliquot of the resin and perform an Ellman's test. A colorless result (absence of yellow 2-nitro-5-thiobenzoate anion) mathematically validates the 100% conversion of free thiols to the Cys(Npys) intermediate.

Applications in Drug Development

Directed Disulfide Bond Formation in Cyclic Peptides The synthesis of constrained, cyclic peptides (e.g., oxytocin, somatostatin, and conotoxins) requires exact disulfide pairing. By protecting one cysteine with an acid-labile group (e.g., Trt) and another with Npys, researchers can sequentially deprotect and oxidize specific pairs. The Npys group acts both as a protecting group during chain elongation and as an in-situ activating agent for cyclization, drastically increasing overall yield compared to air-oxidation methods[1].

Reversible Affinity Labeling of Opioid Receptors

Beyond synthesis, Npys-derivatives are powerful pharmacological probes. In neuropharmacology, Npys-activated enkephalin analogs have been engineered to probe

Conclusion

Pyridin-2-yl sulfenyl chloride, and specifically its 3-nitro derivative (Npys-Cl), are indispensable assets in the biochemical toolkit. By exploiting the predictable causality of thiol-disulfide exchange, drug development professionals can leverage these reagents to construct complex macrocycles, engineer targeted bioconjugates, and map intricate receptor-ligand interactions with unparalleled precision.

References

-

Rentier, C., Fukumoto, K., Taguchi, A., & Hayashi, Y. (2017). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science. URL:[Link]

-

Yasunaga, T., Motoyama, S., Nose, T., Kodama, H., Kondo, M., & Shimohigashi, Y. (1996). Reversible Affinity Labeling of Opioid Receptors via Disulfide Bonding: Discriminative Labeling of μ and δ Subtypes by Chemically Activated Thiol-Containing Enkephalin Analogs. The Journal of Biochemistry. URL:[Link]

-

Chemsrc. (n.d.). pyridin-2-yl thiohypochlorite | CAS#:59089-57-5. URL:[Link]

Sources

Theoretical Calculations on Pyridin-2-yl Sulfenyl Chloride: A Computational Guide

This technical guide details the theoretical framework for modeling pyridin-2-yl sulfenyl chloride (2-PySCl) , a specialized electrophilic reagent used in heterocyclization. It synthesizes computational protocols with experimental validation from the fields of organosulfur and heterocyclic chemistry.

Executive Summary & Chemical Context

Pyridin-2-yl sulfenyl chloride (2-PySCl) is a bifunctional reagent possessing both a nucleophilic nitrogen and an electrophilic sulfur center. Unlike simple sulfenyl chlorides (e.g., PhSCl), 2-PySCl exhibits unique "chameleon-like" reactivity due to the proximity of the pyridine nitrogen to the sulfenyl group.

For computational chemists and drug developers, accurate modeling of 2-PySCl is critical for predicting:

-

Atropisomerism: The rotational barrier of the C(2)–S bond.

-

Chalcogen Bonding: The stabilizing non-covalent interaction (NCI) between the pyridine nitrogen and the sulfur atom (N···S).

-

Regioselectivity: The competition between kinetic thiiranium formation and thermodynamic thiazolopyridinium cyclization in reactions with alkenes.

Computational Methodology Standards

To achieve results comparable to experimental X-ray and NMR data, the following levels of theory are recommended.

Recommended Model Chemistries

| Parameter | Standard Protocol | High-Accuracy Protocol | Notes |

| Functional | B3LYP-D3(BJ) | M06-2X or | Dispersion correction (-D3) is mandatory to capture N···S interactions. |

| Basis Set | 6-311G(d,p) | def2-TZVP | Sulfur and Chlorine require polarization functions to model hypervalency/polarization. |

| Solvation | IEF-PCM (CH2Cl2) | SMD (Acetonitrile) | Gas-phase calculations fail to predict the stability of ionic transition states. |

| Analysis | NBO 6.0 | QTAIM (AIMAll) | Essential for quantifying the |

Structural Analysis: The N···S Chalcogen Bond

The defining feature of 2-PySCl is the intramolecular interaction between the pyridine nitrogen lone pair and the sulfur center. This is not merely steric; it is a chalcogen bond .

Conformational Landscape

The molecule exists in equilibrium between two primary conformers:

-

Syn-Conformer (Global Minimum): The S–Cl bond is coplanar with the pyridine ring, with Cl pointing away from N, allowing the N lone pair to donate into the S–Cl

orbital. -

Anti-Conformer (High Energy): The S–Cl bond rotates 180°, breaking the N···S interaction.

Visualization of Conformational Locking

The following diagram illustrates the rotational energy scan and the stabilizing interaction.

Figure 1: Conformational equilibrium of 2-PySCl. The Syn-conformer is stabilized by a specific orbital overlap, creating a "locked" pre-reactive state.

Quantitative Metrics for Validation

When validating your optimized geometry, ensure your parameters fall within these ranges (based on analogs and DFT benchmarks):

-

d(N···S): 2.70 – 2.90 Å (Significantly shorter than sum of vdW radii ~3.35 Å).

-

∠(N-C-S-Cl): ~180° (Planar).

-

Wiberg Bond Index (N-S): 0.05 – 0.10 (Indicating partial covalent character).

Reactivity & Mechanism: Electrophilic Cyclization

The primary application of 2-PySCl is the synthesis of fused heterocycles (e.g., thiazolo[3,2-a]pyridinium salts) via reaction with alkenes. Theoretical modeling reveals a two-stage mechanism.

The Mechanism

-

Electrophilic Attack: The sulfur atom attacks the alkene double bond.

-

Thiiranium Intermediate: A bridged thiiranium ion forms.

-

Intramolecular Cyclization: The pyridine nitrogen acts as an internal nucleophile, attacking the thiiranium ring to close the second ring.

Mechanistic Pathway Diagram[1]

Figure 2: Reaction coordinate for the cyclization of 2-PySCl with alkenes. The thiiranium ion is the pivotal bifurcation point for regioselectivity.

Experimental Validation & Case Studies

Theoretical predictions must be grounded in experimental reality. Use the following case studies to calibrate your computational results.

Case Study A: Reaction with Styrene

-

Experimental Outcome: Reaction yields 2,3-dihydrothiazolo[3,2-a]pyridinium chloride.

-

Computational Check: The transition state for Nitrogen attacking the benzylic carbon (5-endo-tet vs 6-endo-tet rules) should be lower in energy than external chloride attack.

-

Key Reference: Potapov et al. demonstrated that this "addition-cyclization" is highly regioselective, driven by the stability of the fused cationic system.

Case Study B: Stability of the Reagent

-

Observation: 2-PySCl is more stable than simple alkyl sulfenyl chlorides but can decompose if moisture is present.

-

Computational Insight: Calculate the hydrolysis barrier. The N···S interaction raises the barrier for nucleophilic attack by water at the sulfur atom compared to PhSCl.

References

-

Khrustalev, V. N., et al. (2016). An unusually stable pyridine-2-selenenyl chloride: structure and reactivity. Structural Chemistry. Link

- Note: Defines the N···Chalcogen interaction protocol applicable to the sulfur analog.

-

Potapov, V. A., et al. (2012). Sulfenyl halides in the synthesis of heterocycles. Heterocyclization in reactions of alkenes with sulfenylating reagents. Chemistry of Heterocyclic Compounds. Link

- Note: Primary experimental source for the addition-cycliz

-

Borisov, A. V., et al. (2013). Heterocyclization in reactions of alkenes with sulfenylating reagents based on di(2-pyridyl) disulfide. Chemistry of Heterocyclic Compounds. Link

-

Niewodniczański, W., et al. (2005).[2] Reinvestigation of molecular structure and barrier to internal rotation of pyridinium N-phenolate betaine dye. Journal of Molecular Modeling. Link

- Note: Benchmarks for DFT rot

-

Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid residue. Organic & Biomolecular Chemistry. Link

- Note: Discusses N···S interactions in similar heterocycles.

Sources

Methodological & Application

Application Note: Directed Disulfide Bond Formation in Peptides Using Pyridin-2-yl Sulfenyl Chloride Derivatives

Executive Summary & Mechanistic Rationale

The precise formation of disulfide bonds is critical for the structural integrity, folding, and biological activity of a vast number of therapeutic peptides, toxins, and hormones[1]. While random oxidation methods (e.g., air or DMSO oxidation) are sufficient for peptides containing a single disulfide bridge, the synthesis of multi-disulfide bridged peptides requires a sophisticated, orthogonal approach to prevent isomeric scrambling and oligomerization[2].

Pyridin-2-yl sulfenyl chloride—and specifically its highly reactive derivative 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) —serves as a premier reagent for regioselective disulfide bond formation[3]. The Npys moiety functions dually as a robust thiol-protecting group and a highly potent activating agent[4].

The Causality of the Chemistry: The electron-withdrawing 3-nitro group on the pyridine ring significantly enhances the electrophilicity of the adjacent sulfur atom. When a free thiol attacks this activated mixed disulfide, the 3-nitro-2-pyridinethiolate acts as an exceptional leaving group due to resonance stabilization and rapid tautomerization into the stable 3-nitro-2-pyridinethione[5]. This allows the thiol-disulfide exchange to proceed rapidly under mild, slightly acidic conditions, effectively suppressing base-catalyzed disulfide scrambling.

Reaction Mechanism & Workflow

The directed formation of a heterodimeric disulfide bond using Npys-Cl is a self-reporting, two-step cascade. First, a free thiol is activated by Npys-Cl to form a mixed disulfide. Second, a target free thiol is introduced to complete the ligation, displacing the Npys group as a yellow chromophore.

Figure 1: Two-step mechanism of directed disulfide ligation using Npys-Cl activation.

Reagent Specifications & Quantitative Data

Selecting the correct sulfenyl derivative is critical for optimizing reaction kinetics and tracking the reaction. Below is a comparative summary of common pyridin-2-yl sulfenyl reagents used in peptide synthesis.

| Reagent | Molecular Weight | Leaving Group | Detection λmax | Optimal Ligation pH | Primary Application |

| Npys-Cl (3-Nitro-2-pyridinesulfenyl chloride) | 190.61 g/mol | 3-Nitro-2-pyridinethione | 427–430 nm | 4.5 – 6.5 | Highly reactive on-resin activation; SPDSL[4] |

| SPy-Cl (2-Pyridinesulfenyl chloride) | 145.61 g/mol | 2-Pyridinethione | 343 nm | 4.5 – 6.5 | Standard solution-phase activation |

| DPDS (Dipyridyl disulfide)* | 220.31 g/mol | 2-Pyridinethione | 343 nm | 6.0 – 8.0 | Mild activation; post-cleavage modification[6] |

| Npys-OMe (Methyl 3-nitro-2-pyridinesulfenate) | 186.19 g/mol | 3-Nitro-2-pyridinethione | 427–430 nm | 5.0 – 7.0 | Milder alternative to Npys-Cl for sensitive peptides[7] |

*Note: DPDS operates via a different kinetic pathway (disulfide exchange rather than sulfenyl chloride substitution) and requires a higher pH, which increases the risk of off-target scrambling.

Experimental Protocols

Protocol A: On-Resin Activation of Cysteine using Npys-Cl

This protocol details the conversion of a free thiol to an activated Cys(Npys) species on a solid support prior to cleavage or on-resin ligation[8].

Materials:

-

Peptide-resin with a selectively deprotected Cys residue (e.g., post-Mmt removal).

-

Npys-Cl (Sigma-Aldrich, 95% purity)[4].

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Resin Preparation: Wash the peptide-resin extensively with anhydrous DCM (5 × 1 min).

-

Causality: Npys-Cl is highly moisture-sensitive. Any residual water will rapidly hydrolyze the reagent into an unreactive sulfinate/sulfonate species, halting the activation[5].

-

-

Activation Reaction: Dissolve 5.0 equivalents of Npys-Cl in a minimal volume of anhydrous DCM. Add the bright yellow solution to the resin and agitate gently for 2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin sequentially with anhydrous DCM (5 × 1 min) and DMF (5 × 1 min) until the filtrate is completely colorless.

-

Causality: Removing all unreacted Npys-Cl is mandatory. Carryover of the free reagent into subsequent steps will cause unwanted side reactions with other nucleophiles during cleavage.

-

-

Self-Validation (Analytical): The resin should exhibit a persistent, slight yellowish tint. Cleave a 2 mg micro-aliquot of the resin using a standard TFA cocktail. Analyze the crude product via LC-MS.

-

Success Metric: A mass shift of +154 Da relative to the free-thiol peptide confirms quantitative Npys incorporation.

-

Protocol B: Solution-Phase Directed Disulfide Ligation

This protocol describes the ligation of an activated Peptide1-S-S-Npys with a free-thiol Peptide2-SH to form a targeted heterodimer[5].

Materials:

-

Purified Peptide1-S-S-Npys (Activated).

-

Purified Peptide2-SH (Free thiol).

-

50 mM Ammonium Acetate (NH₄OAc) buffer.

-

Glacial acetic acid.

Step-by-Step Methodology:

-

Buffer Optimization: Prepare a 50 mM NH₄OAc buffer and adjust the pH strictly to 5.5. Degas the buffer by sparging with Argon for 15 minutes.

-

Causality: Operating at pH 5.5 ensures the incoming free thiol is sufficiently nucleophilic to initiate the exchange, while remaining acidic enough to strictly prevent base-catalyzed disulfide scrambling (which aggressively occurs at pH > 7.0)[5]. Degassing prevents competitive air-oxidation of Peptide2-SH into a homodimer.

-

-

Dissolution: Dissolve the activated Peptide1-S-S-Npys in the degassed buffer to a final concentration of 10 mM.

-

Ligation: Prepare a 4 mM solution of Peptide2-SH in the same buffer. Add the Peptide2-SH solution dropwise to the Peptide1 solution under continuous Argon flow.

-

Self-Validation (Real-Time Monitoring): Transfer a 10 µL aliquot to a microcuvette and monitor the reaction spectrophotometrically at 430 nm .

-

Success Metric: As the reaction proceeds, the displaced 3-nitro-2-pyridinethione turns the solution bright yellow. The reaction is deemed 100% complete when the absorbance at 430 nm plateaus (typically 1 to 3 hours)[5].

-

-

Quenching & Isolation: Once the absorbance plateaus, quench the reaction by adding glacial acetic acid to drop the pH to ~3.0. Lyophilize the mixture or inject it directly onto an RP-HPLC system for final purification.

Advanced Applications: Solid-Phase Disulfide Ligation (SPDSL)

Recent advancements have leveraged Npys chemistry to perform one-pot Solid-Phase Disulfide Ligation (SPDSL). In the synthesis of complex targets like human endothelin-2 (a 21-amino acid peptide with two disulfide bonds), researchers utilized an Npys-Cl functionalized resin[8].

In this Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) approach, the Npys-Cl resin captures a sulfur-containing peptide fragment directly from solution. A second fragment is then introduced, triggering a regioselective disulfide exchange that simultaneously forms the target disulfide bond and releases the ligated peptide from the solid support[2]. This elegantly eliminates intermediate HPLC purification steps and utilizes pseudo-dilution on the solid support to suppress intermolecular oligomerization[2].

References

-

Disulfide-Driven Cyclic Peptide Synthesis of Human Endothelin-2 with a Solid-Supported Npys-Cl. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Thieme Connect. URL:[Link]

-

3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

-

T 2543/22 (AMGEN / AMG 416) of 17.12.2024. European Patent Office (EPO). URL:[Link]

-

The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate. URL: [Link]

-

3-Nitro-2-pyridinesulfenates as Efficient Solution- and Solid-Phase Disulfide Bond Forming Agents. Chemistry - A European Journal (PubMed). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-硝基-2-吡啶硫酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. epo.org [epo.org]

- 7. 3-Nitro-2-pyridinesulfenates as Efficient Solution- and Solid-Phase Disulfide Bond Forming Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Chemoselective Synthesis of Unsymmetrical Disulfides via Pyridin-2-yl Sulfenyl Chloride Activation: A Comprehensive Protocol

Executive Summary

The synthesis of unsymmetrical (mixed) disulfides is a critical operation in peptide chemistry, bioconjugation, and the development of antibody-drug conjugates (ADCs). Traditional oxidative coupling of two different thiols inevitably yields a statistical mixture of homodimers and heterodimers, requiring arduous chromatographic separation.

Activation via pyridin-2-yl sulfenyl chloride (PS-Cl) or its derivative 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) circumvents this by transforming the reaction into a directed, chemoselective process[1]. This application note provides a self-validating, step-by-step protocol for synthesizing unsymmetrical disulfides, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & System Thermodynamics

The efficacy of this protocol relies on a two-phase thermodynamic trap:

-

Electrophilic Sulfenylation: PS-Cl is a highly reactive electrophile. When exposed to a free thiol (Thiol 1), it undergoes rapid nucleophilic attack, displacing the chloride ion to form a stable 2-pyridyl disulfide intermediate[2].

-

Irreversible Thiol-Disulfide Exchange: Upon the introduction of Thiol 2, a thiol-disulfide exchange occurs. The absolute chemoselectivity of this step is driven by the leaving group. The cleaved 2-mercaptopyridine rapidly tautomerizes into pyridine-2-thione . Because the thione form is thermodynamically highly stable and non-nucleophilic, the reverse reaction is completely prohibited, pushing the equilibrium entirely toward the desired unsymmetrical disulfide[1].

Fig 1. Workflow for chemoselective unsymmetrical disulfide synthesis via PS-Cl activation.

Reagent Selection & Analytical Tracking

While PS-Cl is the foundational reagent, Npys-Cl is frequently utilized for sterically hindered substrates. The electron-withdrawing nitro group in Npys-Cl increases the electrophilicity of the sulfenyl sulfur, accelerating both the initial activation and the subsequent exchange[3].

Fig 2. Logical decision tree for selecting between PS-Cl and Npys-Cl activating agents.

Quantitative Data for In-Process Monitoring

Both reagents provide a built-in chromophore for real-time UV-Vis tracking. As the exchange reaction proceeds, the release of the thione leaving group can be quantified using the parameters below:

| Activating Agent | Leaving Group | Monitoring Wavelength (λmax) | Extinction Coefficient (ε) | Optimal pH Range |

| PS-Cl | Pyridine-2-thione | 343 nm | ~8,080 M⁻¹cm⁻¹ | 5.5 - 7.5 |

| Npys-Cl | 3-Nitro-pyridine-2-thione | 427 nm | ~4,500 M⁻¹cm⁻¹ | 4.5 - 7.0 |

Experimental Protocol

Phase 1: Activation of Thiol 1 (Moisture-Sensitive)

Sulfenyl chlorides are extremely sensitive to atmospheric moisture, which causes hydrolysis to sulfenic acid and subsequent disproportionation[4]. This phase must be conducted under strictly anhydrous conditions.

Materials:

-

Thiol 1 (e.g., Cysteine-containing peptide)

-

Pyridin-2-yl sulfenyl chloride (PS-Cl) or Npys-Cl

-

Anhydrous Glacial Acetic Acid (AcOH) or Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

Step-by-Step Procedure:

-

Substrate Solubilization: Dissolve Thiol 1 (1.0 eq) in anhydrous AcOH (or DCM with a drop of MeOH for solubility) to a concentration of 10-20 mM.

-

Causality: Acidic conditions keep the thiol protonated, suppressing the formation of thiolate anions and preventing spontaneous homodimerization before the electrophile can react.

-

-

Electrophile Addition: Under a stream of Argon, add PS-Cl or Npys-Cl (1.2 to 1.5 eq) dropwise to the stirring solution at room temperature.

-

Reaction Incubation: Stir the mixture for 30–60 minutes. The reaction is typically instantaneous, but 30 minutes ensures complete conversion.

-

Isolation: Purify the activated intermediate (Thiol 1-S-S-Py). For peptides, precipitate using cold diethyl ether (-20 °C), centrifuge, and wash the pellet 3x with cold ether to remove unreacted PS-Cl. For small molecules, utilize flash chromatography.

-

Self-Validating Check: Dissolve a 10 µL aliquot of the purified intermediate in buffer and add 1 µL of 1M Dithiothreitol (DTT). An immediate shift to a yellow color confirms the successful installation of the pyridyl disulfide moiety.

Phase 2: Chemoselective Thiol-Disulfide Exchange

This phase is performed in aqueous or mixed aqueous/organic buffers. The strict pH control ensures Thiol 2 is sufficiently nucleophilic while preventing the degradation of the disulfide bond.

Materials:

-

Activated Intermediate (Thiol 1-S-S-Py)

-

Thiol 2

-

0.1 M Sodium Phosphate Buffer, 1 mM EDTA (pH 6.5)

Step-by-Step Procedure:

-

Intermediate Solubilization: Dissolve the Activated Intermediate (1.0 eq) in the phosphate buffer to a concentration of 2-5 mM. If the intermediate is hydrophobic, up to 30% DMF or DMSO can be added.

-

Causality: EDTA is included to chelate trace metals that could catalyze unwanted thiol oxidation.

-

-

Thiol 2 Addition: Add Thiol 2 (1.05 to 1.1 eq) to the solution. A slight excess ensures complete consumption of the activated intermediate.

-

Spectrophotometric Monitoring (Self-Validation): Transfer a sample to a quartz cuvette. Monitor the absorbance at 343 nm (for PS-Cl) or 427 nm (for Npys-Cl). The solution will progressively turn yellow.

-

Causality: The plateau of the absorbance curve mathematically validates the completion of the exchange reaction. Calculate the concentration of the released thione using the Beer-Lambert law (

) to confirm a 1:1 stoichiometric conversion.

-

-

Purification: Once the absorbance plateaus (typically 1–3 hours), purify the final unsymmetrical disulfide via Preparative RP-HPLC.

Troubleshooting Guide

-

Issue: High levels of Thiol 1 homodimer during Phase 1.

-

Cause: The solvent is not acidic enough, or the PS-Cl reagent has degraded due to moisture.

-

Solution: Ensure the use of freshly opened, anhydrous glacial acetic acid. Verify the integrity of the PS-Cl reagent; if it appears clumpy or pale, it has likely hydrolyzed[4].

-

-

Issue: Incomplete exchange in Phase 2.

-

Cause: Steric hindrance or incorrect pH.

-

Solution: If using standard PS-Cl on a bulky peptide, switch to the more reactive Npys-Cl[3]. Ensure the buffer pH is above 5.5 to guarantee a sufficient population of the reactive thiolate anion of Thiol 2.

-

-

Issue: Disulfide scrambling during purification.

-

Cause: Excess unreacted Thiol 2 in the mixture during concentration/lyophilization.

-

Solution: Quench the reaction by lowering the pH to < 4.0 using trifluoroacetic acid (TFA) prior to HPLC injection.

-

References

-

[1] Rentier, C., et al. (2017). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. ResearchGate. URL:[Link]

-

[2] The Removal of S-Cysteine Protection by Means of 2-Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. ResearchGate. URL:[Link]

-

[3] Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Institutes of Health (NIH). URL:[Link]

-

[4] 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Thieme E-Books. URL:[Link]

Sources

Application Note: Pyridin-2-yl Sulfenyl Chloride (PySCl) – A "Switchable" Electrophile for Heterocyclic Construction

[1]

Executive Summary

Pyridin-2-yl sulfenyl chloride (PySCl) represents a distinct class of electrophilic sulfur reagents where the pyridine nitrogen atom is not merely a spectator but an active participant in the reaction mechanism. Unlike phenyl sulfenyl chloride (PhSCl), PySCl offers a "switchable" reactivity profile :

-

Simple Electrophilic Addition: Introducing a thiopyridine moiety (a versatile synthetic handle).

-

Neighboring Group Participation (NGP): The pyridine nitrogen can trap the intermediate episulfonium ion, leading to fused bicyclic heterocycles (thiazolopyridiniums).

This guide provides high-fidelity protocols for the in situ generation of PySCl and its application in constructing fused heterocycles and functionalizing electron-rich aromatics.

Critical Reagent Profile & Safety Warning

The "Sulfenyl" vs. "Sulfonyl" Trap

CRITICAL WARNING: Do not confuse Pyridin-2-yl sulfenyl chloride (PySCl) with Pyridine-2-sulfonyl chloride (PySO₂Cl) .

-

PySCl (S-Cl bond): Highly reactive, moisture-sensitive, unstable (must be generated in situ). Used for electrophilic additions.[1]

-

PySO₂Cl (S-Cl bond, S in +6 state): Stable solid, used for sulfonamide synthesis.

Reagent Specs (PySCl):

-

Appearance: Golden-yellow to orange solution (in DCM/CCl₄).

-

Stability: Decomposes rapidly upon exposure to moisture or silica gel. Use immediately after generation.

-

Toxicity: Corrosive, lachrymator. Generates HCl gas. Handle in a fume hood.

Module A: In Situ Preparation Protocol

Standardized method for generating fresh PySCl.

Principle: PySCl is generated by the chlorinolysis of 2,2'-dipyridyl disulfide. Sulfuryl chloride (

Materials

-

Precursor: 2,2'-Dipyridyl disulfide (Commercial grade, >98%).

-

Chlorinating Agent: Sulfuryl chloride (

) (Distilled prior to use). -

Solvent: Anhydrous Dichloromethane (

) or Carbon Tetrachloride ( -

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Protocol

-

Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Dissolution: Add 2,2'-dipyridyl disulfide (1.0 mmol, 220 mg) and anhydrous DCM (10 mL). Stir until fully dissolved.

-

Chlorinolysis: Cool the solution to -10°C (ice/salt bath).

-

Addition: Dropwise add Sulfuryl chloride (1.0 mmol, 81 µL) via a gas-tight syringe over 5 minutes.

-

Observation: The solution will darken to a deep orange/yellow color.

-

-

Activation: Allow the mixture to stir at -10°C for 15 minutes, then warm to room temperature (25°C) for 10 minutes.

-

Self-Validation: Gas evolution (

) indicates reaction progress. The absence of precipitate confirms the reagent is in solution (PySCl is soluble; ionic impurities are not).

-

-

Usage: Use this solution immediately. Do not attempt to isolate.

Module B: The "Mukaiyama" Mode – Synthesis of Thiazolopyridinium Salts

Application: Constructing fused bicyclic systems via Nitrogen-participation.

Mechanism: The reaction with alkenes proceeds via an episulfonium intermediate. Unlike phenyl analogs, the pyridine nitrogen performs an intramolecular nucleophilic attack on the episulfonium ring, closing a second ring to form a 2,3-dihydrothiazolo[3,2-a]pyridinium salt.

Protocol: Cyclization with Styrene Derivatives

Substrate: Styrene (or functionalized alkenes). Target: 3-phenyl-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chloride.

-

Preparation: Generate 2.0 mmol of PySCl in 10 mL DCM as per Module A.

-

Addition: Cool the PySCl solution to 0°C .

-

Reaction: Add a solution of Styrene (2.0 mmol, 230 µL) in DCM (2 mL) dropwise.

-

Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours.

-

Monitoring: TLC will show the disappearance of styrene. The product is ionic and may streak or stay at the baseline.

-

-

Workup (Precipitation Method):

-

Concentrate the reaction mixture to ~1/3 volume under reduced pressure.

-

Add anhydrous Diethyl Ether (20 mL) or Acetone to induce precipitation.

-

Filter the resulting solid under Argon.

-

Yield: Typically 70–90% of the hygroscopic salt.

-

Data Summary Table: Substrate Scope

| Substrate | Product Type | Regioselectivity | Typical Yield |

| Styrene | Thiazolopyridinium Salt | 3-Phenyl isomer | 85% |

| Cyclohexene | Thiazolopyridinium Salt | cis-fused | 78% |

| Vinyl Ethers | Thiazolopyridinium Salt | 3-Alkoxy isomer | 92% |

| Acrylates | Simple Addition (No Cyclization) | 65% |

Note: Electron-deficient alkenes (acrylates) often fail to cyclize, stopping at the

-chloro sulfide stage due to the reduced nucleophilicity of the intermediate.

Module C: Functionalization of Indoles (Heterocycle-on-Heterocycle)

Application: Regioselective 3-sulfenylation of indoles.

Mechanism: Electrophilic Aromatic Substitution (

Protocol

-

Reagent: Generate PySCl (1.1 equiv) in DCM.

-

Substrate: Dissolve Indole (1.0 equiv) in DCM at -78°C .

-

Addition: Cannulate the PySCl solution into the Indole solution slowly.

-

Quench: After 30 mins at -78°C, quench with saturated aqueous

. -

Purification: The product, 3-(pyridin-2-ylthio)indole, is stable and can be purified via silica gel chromatography (Hexane/EtOAc).

Module D: The "PyS" Handle – Oxidation & Elimination

Post-Synthetic Utility: Using the thiopyridyl group to introduce unsaturation.

The 2-pyridyl sulfide moiety is an excellent precursor for alkene synthesis via syn-elimination of the corresponding sulfoxide.

Workflow:

-

Oxidation: Treat the sulfide with mCPBA (1.0 equiv) in DCM at -78°C

0°C.-

Critical: Do not over-oxidize to the sulfone (use stoichiometric control).[2]

-

-

Elimination: Heat the crude sulfoxide in Toluene or

(reflux) or use mild base (

Visualizing the Reaction Pathways[2]

The following diagram illustrates the "Switchable" nature of the PySCl reagent, determining whether the reaction yields a simple addition product or a fused heterocycle.

Figure 1: Divergent reaction pathways of PySCl with alkenes. Path A dominates with styrene/vinyl ethers; Path B dominates with acrylates.

References

-

Borisov, A. V., et al. (2012).[5][6] "Heterocyclization in reactions of alkenes with sulfenylating reagents based on di(2-pyridyl) disulfide." Chemistry of Heterocyclic Compounds, 48(7), 1098–1104.[5]

-

Mukaiyama, T., et al. (1979). "New synthetic reactions based on the onium salts of aza-arenes." Angewandte Chemie International Edition, 18(10), 707–721. (Foundational work on Pyridine-based activation).

-

Barton, D. H. R., et al. (1986). "The invention of new radical chain reactions. Part VIII." Tetrahedron, 42(8), 2319-2324. (Discusses Pyridyl sulfide radical stability and preparation).

-

Drabowicz, J., et al. (2003). "Sulfenyl Halides in the Synthesis of Heterocycles." Sulfur Reports, 24(3), 255-282.

-

Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (Npys) group: A novel protecting and activating group for cysteine." Chemistry Letters, 10(7), 737-740. (Relevant application for peptide chemists).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. SULFENYL HALIDES IN THE SYNTHESIS OF HETEROCYCLES. 4. HETEROCYCLIZATION IN REACTIONS OF ALKENES WITH SULFENYLATING REAGENTS BASED ON DI(2-PYRIDYL) DISULFIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. HETEROCYCLIZATION IN THE REACTION OF PYRIDINE-2-SELANYL CHLORIDE WITH STYRENE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

experimental procedure for sulfenamide synthesis from pyridin-2-yl sulfenyl chloride

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary

Sulfenamides (compounds containing an R–S–N–R' linkage) are highly versatile motifs in organic synthesis, serving as directed disulfide-forming agents, prodrug linkers, and specialized protecting groups in peptide chemistry. However, the synthesis of these compounds is historically plagued by the instability of aliphatic sulfenyl chlorides. This application note details the robust synthesis of sulfenamides utilizing pyridin-2-yl sulfenyl chloride —and its highly crystalline derivative, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) . By leveraging these heteroaromatic electrophiles, chemists can achieve high-yielding S–N bond formation under mild conditions.

Mechanistic Insights & Reaction Causality

The synthesis of a sulfenamide from an amine and a sulfenyl chloride is fundamentally a nucleophilic substitution at the electrophilic sulfur atom. Understanding the causality behind the reagent choices is critical for successful execution:

-

Electrophile Stability: Unsubstituted aliphatic sulfenyl chlorides are notoriously unstable, rapidly undergoing hydrolysis and disproportionation. By utilizing 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), chemists gain access to a bench-stable, crystalline reagent (). The electron-withdrawing nature of the pyridine ring and the nitro group stabilizes the S–Cl bond against spontaneous homolysis while maintaining high electrophilicity toward amines, making it a premier choice for peptide and linker synthesis ()[1].

-

The Role of the Base Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl). Because the resulting S–N bond of the sulfenamide is highly acid-labile, a non-nucleophilic base such as triethylamine (Et₃N) must be present in excess. The base serves a dual purpose: it prevents the protonation of the nucleophilic amine substrate and protects the newly formed sulfenamide from acid-catalyzed cleavage back to the disulfide and amine ()[2].

Mechanistic pathway of sulfenamide synthesis via nucleophilic attack at the sulfenyl sulfur.

Quantitative Reaction Parameters

The table below summarizes the optimized parameters for synthesizing sulfenamides using various amine substrates and pyridin-2-yl sulfenyl derivatives. Note that sulfenamides derived from amino esters often exhibit shorter aqueous half-lives (<24 hours) due to rapid hydrolysis, requiring careful handling during workup ()[2].

| Sulfenyl Halide | Amine Substrate | Base (Equiv) | Solvent | Temp Profile | Typical Yield | Product Stability |

| Pyridin-2-yl-SCl | Primary (1°) Alkyl | Et₃N (1.5 eq) | Anhydrous DCM | 0 °C → RT | 75–85% | Moderate |

| Pyridin-2-yl-SCl | Secondary (2°) Cyclic | Et₃N (1.5 eq) | Anhydrous DCM | 0 °C → RT | 80–92% | High |

| 3-Nitro-pyridin-2-yl-SCl | Primary (1°) Alkyl | DIPEA (1.5 eq) | Anhydrous THF | 0 °C → RT | 85–95% | High |

| 3-Nitro-pyridin-2-yl-SCl | α-Amino Esters | Et₃N (1.5 eq) | Et₂O / DCM | 0 °C → RT | 65–80% | Low (<24h in aq) |

Experimental Protocol: Synthesis of Pyridin-2-yl Sulfenamides

This protocol outlines the coupling of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) with a standard primary amine. The system is designed to be self-validating through distinct visual phase and color changes.

Step-by-step experimental workflow for the synthesis and isolation of pyridin-2-yl sulfenamides.

Materials & Reagents

-

Electrophile: 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) (1.1 equiv)

-

Nucleophile: Primary or secondary amine (1.0 equiv)

-

Base: Triethylamine (Et₃N), distilled over CaH₂ (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Workup Reagents: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology

-

Preparation of the Amine Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon balloon, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5.0 mL).

-

Causality: Anhydrous conditions are absolute prerequisites. Moisture acts as a competing nucleophile, hydrolyzing the sulfenyl chloride into a sulfenic acid, which rapidly disproportionates into symmetric disulfides.

-

-

Addition of the Base Scavenger: Inject Et₃N (1.5 mmol, 1.5 equiv) into the stirring solution.

-

Causality: The 50% stoichiometric excess ensures complete neutralization of the generated HCl, preventing the reaction from stalling and shielding the acid-sensitive sulfenamide product from degradation.

-

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve Npys-Cl (1.1 mmol, 1.1 equiv) in anhydrous DCM (2.0 mL). Add this bright yellow solution dropwise to the amine mixture over 10–15 minutes.

-

Causality: Sulfenyl chlorides are highly reactive. Dropwise addition at 0 °C prevents localized exothermic spikes that lead to the homolytic cleavage of the S–Cl bond and subsequent disulfide dimerization.

-

-

Reaction Maturation & Self-Validation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

-

System Validation: The reaction is self-indicating. The bright yellow/orange color of the Npys-Cl reagent will gradually fade as it is consumed. Simultaneously, the formation of a dense, white precipitate (Et₃N·HCl) provides immediate visual confirmation of successful S–N bond formation and HCl displacement.

-

-

Quenching and Extraction: Dilute the reaction mixture with additional DCM (10 mL). Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

-

Causality:Never use acidic washes (e.g., 1M HCl) to remove unreacted amines. The S–N bond is highly susceptible to acid-catalyzed cleavage; acidic workup will destroy the sulfenamide product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature strictly not exceeding 30 °C to prevent thermal degradation.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Causality: Pre-treat the silica gel or spike the eluent (e.g., Hexanes/Ethyl Acetate) with 1% Et₃N. The slight basicity prevents the weakly acidic silanol groups on the silica from cleaving the sulfenamide during purification.

-

References

-

Ashiq, M. I., et al. "Synthesis of Sulfenamides from Aminoesters and their Stability." Journal of the Chemical Society of Pakistan, 34(6), 1460-1463 (2012).

-

Sigma-Aldrich. "3-Nitro-2-pyridinesulfenyl chloride Product Specification." Sigma-Aldrich, 2024.

-

"The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry." ResearchGate, 2020.

Sources

Technical Application Note: Pyridin-2-yl Sulfenyl Chloride in Medicinal Chemistry

[1][2]

Abstract

Pyridin-2-yl sulfenyl chloride (2-PySCl) is a highly reactive, electrophilic sulfur species utilized in medicinal chemistry for the construction of sulfur-nitrogen heterocycles and the synthesis of activated disulfides.[1][2][3][4][5][6] Unlike simple aryl sulfenyl chlorides, the 2-pyridyl moiety possesses a basic nitrogen atom capable of neighboring group participation (NGP). This unique electronic feature drives regioselective cyclizations and stabilizes specific transition states. Due to its inherent instability and hygroscopic nature, 2-PySCl is rarely isolated; it is best generated in situ and reacted immediately. This guide provides validated protocols for its generation and application in scaffold synthesis and bioconjugation.

Mechanistic Principles & Chemical Logic

The utility of pyridin-2-yl sulfenyl chloride stems from the "Ortho-Effect" of the pyridine nitrogen. When the sulfur atom acts as an electrophile (attacking an alkene or a nucleophile), the pyridine nitrogen can intramolecularly coordinate to the sulfur or attack the resulting intermediate.

The Electrophilic Activation Pathway

-

Generation: 2-PySCl is generated by chlorinating 2-mercaptopyridine or 2,2'-dipyridyl disulfide.[2]

-

Thiiranium Formation: Upon reaction with an alkene, it forms a thiiranium (episulfonium) ion.

-

N-Cyclization (The Critical Step): Unlike phenyl sulfenyl chloride, which adds Cl⁻ to the carbocation, the pyridine nitrogen in 2-PySCl attacks the carbocation center. This leads to the formation of 2,3-dihydrothiazolo[3,2-a]pyridinium salts, a bicyclic heterocyclic scaffold.

Visualization: Annulation Mechanism

The following diagram illustrates the divergence between simple addition (Path A) and the pyridine-driven cyclization (Path B).

Caption: Mechanism of 2-PySCl reaction with alkenes. The pyridine nitrogen drives Path B, forming a fused heterocycle.

Experimental Protocols

Protocol A: In Situ Generation and Synthesis of Activated Disulfides

Application: Synthesis of 2-pyridyl disulfides (2-Py-S-S-R). These are crucial intermediates in bioconjugation (e.g., Antibody-Drug Conjugates) because they react rapidly and specifically with free thiols (Cysteine) via disulfide exchange.

Safety Note: 2-PySCl is corrosive and moisture-sensitive. Perform all steps under Nitrogen/Argon.

Reagents:

-

2,2'-Dipyridyl disulfide (Aldrithiol-2) or 2-Mercaptopyridine.

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

-

Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).

Step-by-Step Methodology:

-

Preparation of Electrophile (2-PySCl):

-

Dissolve 2,2'-dipyridyl disulfide (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask.

-

Cool the solution to -10°C to 0°C (Ice/Salt bath).

-

Add Sulfuryl Chloride (SO₂Cl₂) (1.0 equiv) dropwise over 10 minutes.

-

Observation: The solution will turn from colorless/pale yellow to a bright yellow/orange, indicating the cleavage of the disulfide and formation of 2-PySCl.

-

Stir at 0°C for 15–30 minutes. Do not isolate.

-

-

Coupling (Disulfide Formation):

-

In a separate flask, dissolve the target Thiol (R-SH) (2.0 equiv relative to the starting disulfide, or 1.0 equiv relative to the generated PySCl) in DCM.

-

Add a non-nucleophilic base (e.g., Diisopropylethylamine , 1.1 equiv) if the thiol is acidic or to neutralize HCl generated.

-

Transfer the cold 2-PySCl solution via cannula dropwise into the thiol solution at 0°C.

-

Stir for 1 hour, allowing the mixture to warm to room temperature.

-

-

Workup:

-

Wash with saturated NaHCO₃ (to remove HCl/SO₂ byproducts).

-

Wash with Brine.[1]